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Gene Mutations

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Acetyl-CoA Acetyltransferase 1 (ACAT1) gene encodes a mitochondrial enzyme crucial for
ketone body and isoleucine metabolism.[1] Mutations in ACAT1 are associated with beta-
ketothiolase deficiency, an inborn error of metabolism.[2][3] Furthermore, ACAT1 has been
implicated in various pathologies, including cancer and cardiovascular diseases, making it a
significant target for research and drug development. The CRISPR/Cas9 system offers a
powerful tool for precisely engineering mutations in the ACAT1 gene, enabling detailed studies
of its function, the consequences of specific mutations, and the development of potential
therapeutic interventions.

This document provides detailed protocols and application notes for utilizing CRISPR/Cas9 to
study ACAT1 gene mutations in mammalian cell lines. The methodologies cover the entire
workflow from single guide RNA (sgRNA) design and vector construction to the validation of
gene knockout and the functional assessment of ACAT1 enzyme activity.
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Table 1: Quantitative Analysis of ACAT1 Knockdown
Efficiency

This table summarizes the quantitative data on the efficiency of reducing ACAT1 expression

using RNA interference as a proxy for what can be expected with CRISPR-mediated knockout.
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Table 2: Effects of ACAT1 Knockout on Cholesterol
Metabolism in Macrophages (Mouse Model)

This table presents data from studies on ACAT1 knockout mice, illustrating the functional

consequences of ACAT1 loss on cholesterol metabolism.
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. ACAT1

Wild-Type Percentage
Parameter Knockout Reference

(ACAT1+/+) Change

(ACAT1-/-)

Cholesteryl Ester
Mass (pg/mg 29.5+0.7 3.6+2.0 -88% [6]
protein)
Free Cholesterol
Mass (ng/mg 251+16 24417 -2.8% [6]
protein)
Cellular
Cholesterol ~12% ~9% -25% [6]
Efflux (% of total)
Lipoprotein-
Derived

~25% ~33% +32% [6]
Cholesterol

Efflux (% of total)

Experimental Protocols

sgRNA Design and Vector Construction for ACAT1
Knockout

Objective: To design and clone sgRNAs targeting the human ACAT1 gene into a Cas9
expression vector.

Materials:

Web-based sgRNA design tool (e.g., IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design
Tool, CHOPCHOP)[5][7]

pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector[8]

Stellar™ Competent Cells or similar

Oligonucleotides for sgRNA synthesis
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o T4 DNA ligase and buffer
e Bbsl restriction enzyme

e Plasmid purification kit
Protocol:

» SgRNA Design:

o Obtain the human ACAT1 gene sequence from a database such as NCBI (RefSeq
NM_000019.4).

o Use an online sgRNA design tool to identify potential 20-nucleotide target sequences.
Target an early exon to maximize the chance of generating a loss-of-function mutation.[8]

o Select sgRNAs with high on-target scores and low off-target scores. Ensure the target
sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for
SpCas9).[9]

o Example sgRNA Target (Human ACAT1 Exon 2): 5-GTAGAAGATCTGGCCTACAG-3'
(Note: This is a hypothetical example and should be validated bioinformatically).

» Oligonucleotide Synthesis:

o Order two complementary oligonucleotides for each sgRNA with appropriate overhangs for
cloning into the Bbsl-digested pX458 vector.

» Forward oligo: 5'-CACC + 20-nt target sequence - 3'
» Reverse oligo: 5'-AAAC + reverse complement of 20-nt target sequence - 3'
e Annealing and Ligation:
o Anneal the forward and reverse oligos to create a double-stranded insert.

o Digest the pX458 plasmid with Bbsl.
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o Ligate the annealed sgRNA insert into the linearized pX458 vector using T4 DNA ligase.

e Transformation and Verification:
o Transform the ligation product into competent E. coli cells.
o Select colonies and purify the plasmid DNA.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Cell Culture and Transfection

Objective: To deliver the ACAT1-targeting CRISPR/Cas9 plasmid into a mammalian cell line
(e.g., HEK293T).

Materials:

o HEK293T cells (or other suitable cell line)

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

o ACAT1-sgRNA-Cas9 plasmid

o Lipofectamine™ 3000 Transfection Reagent or similar[10]
e Opti-MEM™ | Reduced Serum Medium

o 6-well plates

Protocol:

o Cell Seeding:

o One day before transfection, seed 1.5 x 10"5 - 2.5 x 10"5 HEK293T cells per well in a 6-
well plate in antibiotic-free medium.[11]

o Incubate overnight to reach 40-80% confluency.[12]

e Transfection:
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o For each well, dilute 2.5 pg of the ACAT1-sgRNA-Cas9 plasmid in 125 pL of Opti-MEM™.

o In a separate tube, dilute 5-10 pL of Lipofectamine™ 3000 reagent in 125 pL of Opti-
MEM™,

o Combine the diluted DNA and Lipofectamine™ reagent, mix gently, and incubate for 20
minutes at room temperature to allow complex formation.[12]

o Add the DNA-lipid complex dropwise to the cells.

o Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[11]

Validation of ACAT1 Knockout

A. Genomic Level - TIDE/ICE Analysis

Objective: To quantify the frequency of insertions and deletions (indels) at the ACAT1 target
locus.

Materials:

Genomic DNA extraction kit

PCR reagents and primers flanking the sgRNA target site

Sanger sequencing service

TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool[1][8][13][14]

Protocol:

e Genomic DNA Extraction:

o Harvest a population of transfected cells and a control population of untransfected cells.
o Extract genomic DNA using a commercial kit.

e PCR Amplification:
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o Design PCR primers to amplify a 500-800 bp region surrounding the sgRNA target site in
the ACAT1 gene.

o Perform PCR on the genomic DNA from both transfected and control cells.
e Sanger Sequencing:

o Purify the PCR products and send them for Sanger sequencing using one of the PCR
primers.

o Data Analysis:

o Upload the Sanger sequencing chromatogram files (.abl) from both the control and edited
samples to the TIDE or ICE web tool.

o The tool will analyze the sequence traces to quantify the percentage of indels and the
overall knockout efficiency.[13][14]

B. Protein Level - Western Blot
Objective: To confirm the absence of ACAT1 protein expression.

Materials:

RIPA lysis buffer with protease inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membrane
» Blocking buffer (5% non-fat milk in TBST)

e Primary antibody: Rabbit anti-ACAT1 polyclonal antibody (e.g., Proteintech 16215-1-AP, Cell
Signaling Technology #44276)[15][16]

e Secondary antibody: HRP-conjugated anti-rabbit IgG
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e Loading control antibody (e.g., anti-B-actin or anti-GAPDH)
o ECL Western blotting detection reagents
Protocol:
e Protein Extraction:
o Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
o SDS-PAGE and Transfer:
o Load 20-30 pug of protein per lane on an SDS-PAGE gel.
o Separate the proteins by electrophoresis and transfer them to a membrane.
e Immunoblotting:

o Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-ACAT1 antibody (diluted 1:1000 in blocking
buffer) overnight at 4°C.[16]

[¢]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

[¢]

Detect the protein bands using an ECL substrate and an imaging system.

o

Probe for a loading control to ensure equal protein loading.

Functional Analysis - ACAT1 Enzymatic Activity Assay
(Fluorescence-Based)

Objective: To measure the enzymatic activity of ACATL1 in cell lysates.
Materials:

e Assay buffer (e.g., 100 mM Tris-HCI, pH 7.4)
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e Cell lysis buffer
e Substrate: Oleoyl-CoA

o Fluorescent cholesterol analog (e.g., NBD-cholesterol) or a kit that measures Coenzyme A
release (e.g., using a thiol-reactive probe like 7-diethylamino-3-(4-maleimidophenyl)-4-
methylcoumarin (CPM))[17][18][19]

» Microplate reader capable of fluorescence detection

Protocol:

Cell Lysate Preparation:

o Prepare cell lysates from both ACAT1 knockout and wild-type cells.

o Determine the protein concentration of the lysates.

Reaction Setup:

o In a 96-well black microplate, add a defined amount of cell lysate to each well.

o Initiate the reaction by adding the substrates (Oleoyl-CoA and the fluorescent cholesterol
analog, or the components of the CoA release assay).

Measurement:

o Measure the increase in fluorescence over time using a microplate reader at the
appropriate excitation and emission wavelengths for the chosen fluorescent probe.[17]

o The rate of fluorescence increase is proportional to the ACAT1 enzyme activity.

Data Analysis:

o Calculate the specific activity of ACAT1 (e.g., in pmol/min/mg protein) and compare the
activity between knockout and wild-type cells.

Visualizations
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Signaling Pathways
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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